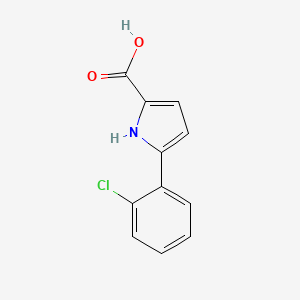

5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid

Description

5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a 2-chlorophenyl group at position 4. Pyrrole-carboxylic acid derivatives are widely explored for pharmacological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-8-4-2-1-3-7(8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOYSUMGFCPQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorophenylamine and a suitable carboxylic acid derivative.

Condensation Reaction: The 2-chlorophenylamine is condensed with the carboxylic acid derivative under controlled conditions to form the pyrrole ring.

Purification: The resulting compound is purified through recrystallization or chromatography to obtain the pure 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrrole derivatives, including 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid, exhibit significant anticancer properties. Studies have shown that compounds with a pyrrole backbone can inhibit microtubule polymerization, which is crucial for cancer cell division. For instance, related compounds have demonstrated potent antiproliferative activity against various cancer cell lines, suggesting that modifications to the pyrrole structure can enhance therapeutic efficacy .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with the colchicine site on tubulin, leading to disrupted microtubule dynamics. This disruption is essential for inhibiting the proliferation of cancer cells, making these compounds valuable in the development of new anticancer agents .

Synthesis of Novel Compounds

Building Block in Organic Synthesis

5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create a range of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Antitubulin Agents

In a study focusing on the synthesis of novel C-4 analogues of pyrrole-based antitubulin agents, 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid was utilized as a precursor. The resulting derivatives exhibited enhanced biological activities compared to their parent compounds, showcasing the potential for structural modifications to improve efficacy and reduce side effects .

Material Science Applications

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials. Research into pyrrole-based polymers has indicated that they can exhibit unique electrical and optical properties, making them suitable for applications in organic electronics and sensors .

Antioxidant Properties

Recent studies have also explored the antioxidant capabilities of pyrrole derivatives. Compounds similar to 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid have shown promising results in reducing oxidative stress markers in biological systems, indicating potential health benefits beyond their anticancer properties .

Data Table: Summary of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity via microtubule inhibition | Potent antiproliferative effects against cancer cells |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in synthesizing antitubulin agents |

| Material Science | Enhancements in polymer properties | Potential use in organic electronics |

| Antioxidant Properties | Reducing oxidative stress | Demonstrated antioxidant activity |

Mechanism of Action

The mechanism by which 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid with structurally related compounds, emphasizing substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrrole-2-Carboxylic Acid Derivatives

*QSI: Quorum sensing inhibition

Key Comparisons

The 5-chloro-2-hydroxyphenyl derivative () demonstrates significant antioxidant activity due to electron-withdrawing Cl and hydroxyl groups stabilizing radical intermediates. Heterocyclic Modifications: Replacing phenyl with thiophene (e.g., 5-(5-chlorothiophen-2-yl)) introduces sulfur, which may alter electronic properties and binding to metal-containing enzymes .

Synthetic Accessibility

- Chlorinated pyrroles are often synthesized via electrophilic substitution or coupling reactions. For example, 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is prepared using N-chlorosuccinimide, highlighting challenges in regioselectivity . The target compound’s synthesis might involve similar halogenation or Suzuki-Miyaura cross-coupling with 2-chlorophenyl boronic acid.

Biological Activity Trends Antioxidant Activity: Pyrrolidone derivatives with chloro and hydroxyl groups () exhibit enhanced radical scavenging, suggesting that the target compound’s 2-chlorophenyl group could confer similar properties if paired with electron-donating substituents. Quorum Sensing Inhibition (QSI): The parent 1H-pyrrole-2-carboxylic acid inhibits P. aeruginosa virulence without affecting bacterial viability . Chlorophenyl substitution might modulate this activity by altering steric or electronic interactions with QS receptors.

Physicochemical Properties Molecular weight and solubility vary with substituents. The thiophene analog (C₉H₆ClNO₂S, ~236.67 g/mol) is heavier and more lipophilic than the target compound (C₁₁H₈ClNO₂, ~229.64 g/mol). The cyclohexyl derivative () has higher hydrophobicity, impacting bioavailability.

Biological Activity

5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid is , with a molecular weight of approximately 227.63 g/mol. The compound features a pyrrole ring substituted with a chlorophenyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

1. Anticancer Activity

Research indicates that derivatives of pyrrole compounds, including 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid, exhibit promising anticancer properties. In particular, studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines. For example:

- Cell Lines Tested : A549 (human lung adenocarcinoma) and HCT-116 (colon cancer).

- Mechanism : These compounds may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

In a comparative study, the compound demonstrated significant cytotoxicity against A549 cells, with viability reductions observed at concentrations as low as 100 µM .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins:

- Target Enzymes : COX-1 and COX-2.

- Potential Applications : Development of non-steroidal anti-inflammatory drugs (NSAIDs) for conditions like arthritis .

3. Antimicrobial Activity

5-(2-Chlorophenyl)-1H-pyrrole-2-carboxylic acid has shown antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria:

- Tested Strains : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 1 μg/mL against S. aureus, highlighting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of 5-(2-chlorophenyl)-1H-pyrrole-2-carboxylic acid can be influenced by modifications to its structure. The presence of the chlorophenyl group enhances its lipophilicity and interaction with biological targets. Comparative analysis with similar compounds reveals that variations in substituents can significantly alter their efficacy:

| Compound Name | CAS Number | Similarity Index | Anticancer Activity |

|---|---|---|---|

| 5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid | 1017414-83-3 | 0.81 | Moderate |

| 5-Phenyl-1H-pyrrole-2-carboxylic acid | 6636-06-2 | 0.81 | Low |

| 5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid | 368211-43-2 | 0.77 | High |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several pyrrole derivatives, including the target compound, against A549 cells using an MTT assay. The results demonstrated that while some derivatives showed significant cytotoxicity, others exhibited minimal effects, suggesting the importance of structural features in determining activity .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the inhibition of COX enzymes by the compound. Results indicated a dose-dependent inhibition pattern, supporting its potential use as an anti-inflammatory drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.